molecular formula C22H30N2O3S B12210121 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine

1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine

Cat. No.: B12210121
M. Wt: 402.6 g/mol
InChI Key: RDVRKBHGUBAKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common method involves the sulfonylation of a piperazine derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptors in the body, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-methylpiperazine
  • 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-ethylpiperazine
  • 1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-isopropylpiperazine

Uniqueness

1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets. This can lead to increased potency and selectivity in its biological activity compared to similar compounds.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(3-methyl-4-pentoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C22H30N2O3S/c1-3-4-8-17-27-22-12-11-21(18-19(22)2)28(25,26)24-15-13-23(14-16-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3

InChI Key

RDVRKBHGUBAKOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.